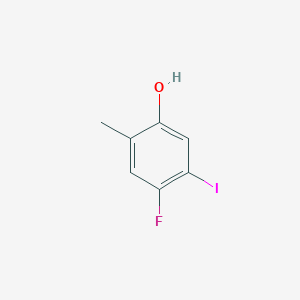

4-Fluoro-5-iodo-2-methylphenol

Description

Overview of Substituted Phenols in Chemical Research

Substituted phenols are a critical class of organic compounds characterized by a phenol (B47542) ring bearing one or more substituent groups in place of hydrogen atoms. This structural adaptability makes them indispensable as starting materials and intermediates for synthesizing a vast range of complex molecules. Their utility extends across various sectors, including the production of polymers, dyes, pharmaceuticals, and agricultural chemicals. The identity, placement, and quantity of substituents on the phenolic ring are key determinants of the compound's physicochemical properties, such as its acidity, reactivity, and biological effects. basicmedicalkey.com

Significance of Halogenation in Phenolic Compounds

The process of introducing halogen atoms (fluorine, chlorine, bromine, and iodine) to a phenolic ring, known as halogenation, is a pivotal method for modifying a molecule's properties. taylorandfrancis.com Halogenation can significantly alter the electron distribution within the aromatic ring, thereby influencing the compound's reactivity in chemical reactions. taylorandfrancis.com For example, the potent electron-withdrawing effect of fluorine can enhance the acidity of the phenolic hydroxyl group. researchgate.net Moreover, halogens serve as versatile synthetic handles, facilitating further molecular modifications through cross-coupling reactions to build more elaborate molecular structures. taylorandfrancis.com This strategic use of halogens is a powerful technique for tailoring the characteristics of phenolic compounds for targeted uses. taylorandfrancis.com

Contextualizing 4-Fluoro-5-iodo-2-methylphenol within Halogenated Phenol Research

Among the diverse array of halogenated phenols, this compound is a uniquely substituted derivative. It incorporates a fluorine atom, an iodine atom, and a methyl group on the phenol framework. This distinct arrangement of substituents renders it a highly useful intermediate in synthetic organic chemistry. The dual presence of fluorine and iodine offers discrete avenues for selective chemical alterations. The iodine atom, in particular, is readily displaced and frequently utilized in cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds. cymitquimica.com The fluorine and methyl groups also shape the molecule's electronic and steric profile, which in turn dictates its reactivity and the characteristics of its derivative compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-iodo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOFOVFXBBCXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733172 | |

| Record name | 4-Fluoro-5-iodo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-53-3 | |

| Record name | 4-Fluoro-5-iodo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 5 Iodo 2 Methylphenol and Its Structural Analogues

Strategies for Regioselective Halogenation of Phenolic Systems

The high reactivity of the phenol (B47542) ring towards electrophilic substitution can make regioselective halogenation difficult, often leading to mixtures of products. beilstein-journals.org Consequently, various strategies have been developed to control the position of halogenation.

Direct Halogenation Approaches

Direct halogenation involves the introduction of a halogen atom onto the phenol ring in a single step. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents and the choice of halogenating agent and reaction conditions.

For the synthesis of iodo-phenols, direct iodination is often challenging due to the low electrophilicity of iodine. scielo.br To overcome this, iodine is typically used in the presence of an oxidizing agent. One effective method utilizes a combination of trichloroisocyanuric acid and molecular iodine with wet silica (B1680970) gel, which allows for the efficient iodination of phenols under mild, heterogeneous conditions. scielo.brresearchgate.net For instance, the iodination of 4-fluorophenol (B42351) using this system yields 4-fluoro-2-iodophenol. researchgate.net

Bromination of phenols can be achieved with high regioselectivity using various reagents. A practical method for the para-selective bromination of phenols uses hydrobromic acid (HBr) in the presence of a sterically hindered sulfoxide (B87167), such as di-4-chlorophenyl-sulfoxide. ccspublishing.org.cn This approach offers high yields and selectivity, likely due to the steric hindrance of the sulfoxide directing the electrophilic bromination to the less hindered para-position. ccspublishing.org.cn Another green and efficient method for the controlled halogenation of phenols employs N-halosuccinimides (NXS) with polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary in a mechanochemical setup, allowing for mono-, di-, or tri-halogenation by controlling the stoichiometry of the NXS. beilstein-journals.org

Chlorination of phenols can be directed to the ortho-position with high selectivity using a Lewis basic selenoether catalyst. researchgate.net This catalytic system can achieve ortho-to-para ratios of up to >20:1. researchgate.netnsf.gov The catalyst is believed to activate the N-chlorosuccinimide (NCS) and the phenol simultaneously, leading to the observed regioselectivity. researchgate.net

Table 1: Examples of Direct Halogenation of Phenols

| Phenol Substrate | Halogenating Agent/System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorophenol | I₂/Trichloroisocyanuric acid/wet SiO₂ | 4-Fluoro-2-iodophenol | 97 | researchgate.net |

| Phenol | HBr/di-4-chlorophenyl-sulfoxide | 4-Bromophenol | 80 | ccspublishing.org.cn |

| 2-Methylphenol | N-Bromosuccinimide/PEG-400 | 4-Bromo-2-methylphenol | 92 | beilstein-journals.orgbibliomed.org |

Indirect Halogenation via Precursors

Indirect methods involve the introduction of a halogen atom through the transformation of a precursor functional group already present on the aromatic ring. This can provide better control over regioselectivity, especially when direct methods are not suitable.

One common strategy involves the use of N-halosuccinimides (NXS) in conjunction with a catalyst to achieve regioselective halogenation. For example, the use of a Lewis basic selenoether catalyst with NCS can direct chlorination to the ortho-position of phenols. researchgate.net Similarly, metal-free halogenation of certain heterocyclic systems, which can be considered phenol analogues, has been achieved with high regioselectivity using NXS by carefully tuning the reaction conditions. rsc.orgnih.gov

Enzyme-catalyzed halogenation offers another avenue for regioselective synthesis. Haloperoxidases, for instance, can catalyze the halogenation of phenols with high selectivity under mild conditions. researchgate.netacs.org The vanadium-dependent chloroperoxidase from Curvularia inaequalis has been shown to be effective for the halogenation of substrates like thymol (B1683141). researchgate.net

Synthesis of Phenols from Alternative Precursors

An alternative to the direct halogenation of pre-existing phenols is the construction of the halogenated phenol ring from other functionalized aromatic compounds. This can be a powerful strategy for accessing specific substitution patterns that are difficult to obtain through direct functionalization.

Approaches from Aryl Halides

The conversion of aryl halides to phenols is a well-established transformation. Copper-catalyzed hydroxylation of aryl halides provides a robust method for this conversion. organic-chemistry.orgthieme-connect.comthieme-connect.com For example, aryl iodides and bromides can be efficiently converted to the corresponding phenols using copper(I) iodide as a catalyst in the presence of a ligand like 8-hydroxyquinaldine (B167061) and a hydroxide (B78521) source such as tetrabutylammonium (B224687) hydroxide. organic-chemistry.orgthieme-connect.com This method is tolerant of various functional groups and generally proceeds in high yields. organic-chemistry.org Palladium-catalyzed systems have also been developed for the hydroxylation of aryl halides, including aryl chlorides, which are often less reactive. organic-chemistry.orgd-nb.info

Table 2: Synthesis of Phenols from Aryl Halides

| Aryl Halide | Catalyst/Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | CuI/8-hydroxyquinaldine/n-Bu₄NOH | 4-Nitrophenol | 98 | organic-chemistry.orgthieme-connect.com |

| Bromobenzene | CuI/8-hydroxyquinaldine/n-Bu₄NOH | Phenol | 95 | thieme-connect.com |

Routes from Haloanilines

Haloanilines can serve as precursors to halogenated phenols. One traditional route involves diazotization of the aniline (B41778) followed by hydrolysis of the resulting diazonium salt. However, this method can generate significant waste. google.com A more direct approach is the hydrolysis of haloanilines in an acidic medium. To overcome the high stability of the C-N bond in haloanilines, this reaction often requires high temperatures and pressures. google.com The use of a biphasic catalysis system, with a phase-transfer catalyst, can facilitate the reaction under milder conditions and improve yields by minimizing side reactions. google.com

Another strategy involves the selective hydrogenation of halogenated nitroaromatics to produce haloanilines, which can then be converted to the corresponding phenols. researchgate.net The choice of catalyst is critical to prevent hydrodehalogenation. researchgate.net

Conversion of Quinone Diazides to Halogenated Phenols

Quinone diazides have emerged as versatile intermediates in organic synthesis. They can be prepared from the corresponding phenols and can undergo various transformations to generate substituted phenols. clockss.orgnottingham.ac.uk For instance, quinone diazides can act as coupling partners in palladium-catalyzed cross-coupling reactions with boronic acids to form arylated phenols. nih.gov They can also participate in rhodium-catalyzed C-H arylation reactions. rsc.orgacs.org These methods provide a route to highly substituted phenols that may be difficult to access through other means. The synthesis of the quinone diazide itself often starts from a phenol, which is condensed with a diazo-transfer reagent. clockss.org

Derivatization Reactions for Functionalization

The functionalization of the phenolic hydroxyl group is a key step in modifying the properties of 4-fluoro-5-iodo-2-methylphenol. This can be achieved through several derivatization reactions.

General Phenol Derivatization Mechanisms (e.g., Silylation)

Silylation is a common method for protecting the hydroxyl group of phenols, which involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reaction is typically carried out using silylating agents like chlorotrimethylsilane (B32843) or hexamethyldisilazane (B44280) (HMDS). researchgate.netunishivaji.ac.in The mechanism of silylation can proceed through different pathways, often influenced by the reaction conditions and the nature of the silylating agent. unishivaji.ac.in One common mechanism involves the nucleophilic attack of the phenoxide ion on the silicon atom of the silylating agent. The reaction is often catalyzed by acids or bases. unishivaji.ac.in

The use of biocatalysts, such as certain enzymes, has also been explored for the silylation of phenols. mdpi.com These enzymatic methods offer a greener alternative to traditional chemical methods, often proceeding under milder conditions and with higher selectivity. mdpi.com For instance, some enzymes have shown a preference for silylating phenols over aliphatic alcohols. mdpi.com

The general reaction for the silylation of a phenol is as follows:

Ar-OH + R₃Si-X → Ar-O-SiR₃ + HX

Where Ar-OH is the phenol, R₃Si-X is the silylating agent (e.g., R = CH₃, X = Cl), and HX is the byproduct.

Alkylation and Arylation Strategies

Alkylation and arylation reactions introduce alkyl or aryl groups to the phenol, respectively. These reactions can occur at the hydroxyl group (O-alkylation/arylation) or on the aromatic ring (C-alkylation/arylation).

O-Alkylation and O-Arylation: This involves the reaction of the phenoxide ion with an alkyl halide or an aryl halide. The Williamson ether synthesis is a classic example of this type of reaction.

C-Alkylation and C-Arylation: These reactions introduce substituents directly onto the aromatic ring. Friedel-Crafts alkylation is a traditional method, though it can suffer from a lack of regioselectivity, often yielding a mixture of ortho- and para-substituted products. rsc.org To achieve better control, directing groups are often employed. rsc.org Modern approaches utilize transition-metal catalysis, such as palladium or copper, to achieve selective C-H functionalization. rsc.orgnih.gov For instance, palladium-catalyzed reactions using primary alcohols as alkylating agents have been reported. rsc.org Similarly, arylation can be achieved using various cross-coupling reactions, like the Suzuki-Miyaura coupling, which uses organoboron compounds. organic-chemistry.org

Recent advancements have focused on developing more regioselective methods. For example, meta-selective C–H arylation of phenols, a challenging transformation, has been achieved using specific catalytic systems. thieme.de Similarly, ortho-selective C-H arylation has been demonstrated using either Brønsted acid or copper(I) catalysis. nih.gov

Table 1: Comparison of Alkylation/Arylation Strategies for Phenols

| Strategy | Reagents | Catalyst | Selectivity | Reference |

| Friedel-Crafts Alkylation | Alkenes, Alkyl Halides | Lewis Acids | Low (ortho/para mixture) | rsc.org |

| Pd-catalyzed Alkylation | Primary Alcohols | Pd/C | High | rsc.org |

| Suzuki-Miyaura Coupling | Arylboronic Acids | Palladium complexes | High | organic-chemistry.org |

| meta-Selective Arylation | Arylating agents | Bi(V) complexes | High (meta) | thieme.de |

| ortho-Selective Arylation | N-carboxyindoles | Brønsted acid or Cu(I) | High (ortho) | nih.gov |

Formation of Schiff Bases and Related Compounds

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of phenols, aminophenols can be used as the amine source. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine or azomethine group (-C=N-). rsc.orgsemanticscholar.org

An efficient method for synthesizing Schiff bases involves the reaction of aminophenols with 1,3-bis(dimethylamino)trimethinium salts in the presence of a base like triethylamine. rsc.orgsemanticscholar.org These Schiff bases, particularly those derived from substituted phenols, can act as ligands to form metal complexes. rsc.orgmdpi.com The formation of these complexes can be observed by changes in their UV-Vis absorption spectra. semanticscholar.org

The general reaction for the formation of a Schiff base from an aminophenol is:

HO-Ar-NH₂ + R-CHO → HO-Ar-N=CH-R + H₂O

The stability of these Schiff bases can be enhanced by the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the imine group. mdpi.com

Green Chemistry Principles in Halogenated Phenol Synthesis

The synthesis of halogenated phenols is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. royalsocietypublishing.org

Sustainable Methodologies and Catalytic Processes

Sustainable approaches to synthesizing halogenated phenols focus on using environmentally benign reagents and catalysts, as well as developing more efficient reaction protocols.

One green method for the halogenation of phenols is the use of N-halosuccinimides (NXS) in a mechanochemical process, which avoids the use of bulk solvents and can be performed at room temperature. beilstein-journals.org This method has been shown to be efficient for the synthesis of mono-, di-, and tri-halogenated phenols with good to excellent yields and high regioselectivity. beilstein-journals.org

The use of hydrogen peroxide as a "green" oxidant is another important strategy. mdpi.com Catalytic systems, often involving transition metals like titanium, iron, or supported metal nanoparticles, are employed to activate H₂O₂ for the selective hydroxylation and halogenation of phenols. mdpi.comglobalscientificjournal.com For example, electrochemical halogenation using a chromium catalyst offers an eco-friendly alternative to traditional methods by minimizing reagent use and allowing for precise control of reaction conditions. globalscientificjournal.com

Furthermore, the development of catalytic processes that can operate under mild conditions and utilize renewable resources is a key area of research. researchgate.netrsc.org This includes the use of biocatalysts and supported catalysts that can be easily recovered and reused, contributing to a more sustainable chemical industry. uniroma1.itmdpi.com

Table 2: Green Chemistry Approaches in Phenol Synthesis and Halogenation

| Approach | Key Features | Examples | Reference |

| Mechanochemistry | Solvent-free or liquid-assisted grinding, room temperature. | Halogenation using N-halosuccinimides. | beilstein-journals.org |

| Green Oxidants | Use of H₂O₂ (byproduct is water). | Phenol hydroxylation with H₂O₂ over Ti-containing catalysts. | mdpi.com |

| Electrosynthesis | Reduced need for excess reagents, precise control. | Electrochemical halogenation with a chromium catalyst. | globalscientificjournal.com |

| Biocatalysis | Mild conditions, high selectivity, renewable catalysts. | Enzymatic silylation of phenols. | mdpi.com |

| Catalysis with Renewable Feedstocks | Conversion of biomass-derived compounds. | Synthesis of phenols from biobased furanic derivatives. | rsc.org |

| One-Pot Synthesis | Combines multiple reaction steps, reducing waste and purification steps. | Ipso-hydroxylation of arylboronic acids followed by bromination. | rsc.orgresearchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis of 4 Fluoro 5 Iodo 2 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Fluoro-5-iodo-2-methylphenol, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl, methyl, fluorine, and iodine substituents. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on the solvent and concentration due to hydrogen bonding. doi.org The methyl group protons will present as a sharp singlet. The two remaining aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns dictated by their positions relative to the diverse substituents.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are significantly affected by the attached functional groups. The carbon bearing the iodine atom (C-5) is expected to show a signal at a lower field compared to unsubstituted benzene (B151609), while the carbon attached to the highly electronegative fluorine atom (C-4) will be shifted significantly downfield. acs.orgacs.org The presence of the methyl and hydroxyl groups also influences the shifts of the carbons to which they are attached (C-2 and C-1, respectively). acs.org

¹⁹F NMR is a valuable tool for studying fluorinated organic compounds. nih.govfigshare.com For this compound, this technique would show a signal corresponding to the single fluorine atom, and its coupling with adjacent protons can further confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound Note: The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Key Features and Influences |

|---|---|---|

| ¹H | ~2.2 (s, 3H, CH₃) ~5.0-6.0 (br s, 1H, OH) ~6.8-7.8 (m, 2H, Ar-H) | Methyl protons appear as a singlet. The hydroxyl proton signal is broad and its shift is concentration-dependent. Aromatic protons are influenced by all substituents. |

| ¹³C | ~15-20 (CH₃) ~90-100 (C-I) ~115-135 (Ar-C) ~150-160 (C-F) ~150-155 (C-OH) | The C-F bond causes a significant downfield shift. The C-I bond also influences the chemical shift. The remaining aromatic carbons resonate in the typical aromatic region. acs.orgacs.org |

| ¹⁹F | -110 to -140 | A single peak is expected, with coupling to adjacent aromatic protons providing structural confirmation. nih.gov |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ucl.ac.uk The IR spectrum of this compound is expected to show several characteristic absorption bands.

A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. pressbooks.pub The C-H stretching vibrations of the methyl group and the aromatic ring are expected to appear around 2850-3100 cm⁻¹.

The C=C stretching vibrations within the aromatic ring typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region. optica.org The C-O stretching vibration of the phenol (B47542) is expected to be observed in the 1200-1260 cm⁻¹ range. The presence of halogen substituents also gives rise to characteristic absorptions. The C-F stretching vibration is typically strong and appears in the 1000-1400 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, generally in the 500-600 cm⁻¹ range. okstate.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong, Sharp |

| C-F stretch | 1000 - 1400 | Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-I stretch | 500 - 600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. For 4-fluoro-2-methylphenol (B144770), the absorption spectrum is influenced by the auxochromic hydroxyl and methyl groups, and the halogen substituents. nih.govresearchgate.net The substitution pattern on the benzene ring affects the energy of these transitions and thus the position of the absorption maxima (λmax). Halogen substitution is known to cause a bathochromic (red) shift in the absorption bands of phenols. researchgate.net It is expected that this compound will exhibit absorption maxima in the UV region, likely around 280-290 nm, with possible additional bands at shorter wavelengths. nih.govresearchgate.net

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and provides structural information through the analysis of fragmentation patterns. escholarship.org

Electron Impact Ionization Studies

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (252.03 g/mol ).

The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of a CO molecule from the molecular ion. docbrown.infolibretexts.org For halogenated phenols, the loss of a halogen atom is a characteristic fragmentation pathway. aip.org Therefore, significant peaks corresponding to the loss of an iodine atom ([M-127]⁺) and potentially a fluorine atom would be expected. The cleavage of the methyl group ([M-15]⁺) is also a probable fragmentation route. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 252 | [C₇H₆FIO]⁺ | Molecular Ion (M⁺) |

| 237 | [C₆H₃FIO]⁺ | Loss of CH₃ |

| 125 | [C₇H₆FO]⁺ | Loss of I |

| 107 | [C₇H₇O]⁺ | Loss of I and F (less likely in one step) or from other fragments |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). innovareacademics.in This precision allows for the unambiguous determination of the elemental formula of a molecule and its fragments. bioanalysis-zone.com For this compound, with a molecular formula of C₇H₆FIO, the calculated exact mass of the molecular ion is 251.9447 Da. HRMS can confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. innovareacademics.inbioanalysis-zone.com This capability is crucial for confirming the identity of the compound in complex mixtures or for verifying the products of a chemical synthesis. europa.eu

X-ray Diffraction for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound is not extensively detailed in publicly available literature, analysis of closely related halogenated and substituted phenol derivatives provides significant insight into the compound's likely solid-state architecture. rsc.orgnih.gov Studies on similar molecules, such as other iodinated phenols, are instrumental in predicting the crystal packing, molecular conformation, and non-covalent interactions that govern the structure of this compound. iucr.orgresearchgate.netacs.org

The crystal structure of a molecule is defined by its unit cell parameters, crystal system, and space group. For substituted phenols, these parameters are influenced by the nature and position of the substituents on the aromatic ring. In the case of a related compound, (E)-4-Iodo-2-[(phenylimino)methyl]phenol, which shares the iodo-substituted phenol core, the crystal structure was determined and refined. iucr.orgresearchgate.net This analysis revealed a non-planar molecular geometry and provided precise bond lengths and angles, which are fundamental to understanding the molecule's solid-state form. iucr.org Another study on polymorphic forms of a substituted iodo-benzoate derivative showed how different crystallization conditions can lead to distinct crystal systems (triclinic and monoclinic) and space groups (P-1 and P21/c). acs.org

Based on analyses of similar aromatic compounds, a hypothetical set of crystal data for this compound can be proposed to illustrate typical parameters.

Interactive Table: Representative Crystal Data for a Substituted Phenol Derivative Note: This data is illustrative and based on analyses of related compounds, not a direct measurement of this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | P21/c | acs.org |

| a (Å) | ~9.6 | rsc.org |

| b (Å) | ~10.8 | rsc.org |

| c (Å) | ~12.6 | rsc.org |

| α (°) | 90 | acs.org |

| β (°) | ~69.2 | rsc.org |

| γ (°) | 90 | acs.org |

| Volume (ų) | ~1220 | rsc.org |

| Z (molecules/cell) | 4 | acs.org |

The molecular conformation and crystal packing of this compound would be dictated by a combination of intermolecular forces. researchgate.net The phenolic hydroxyl group is a strong hydrogen bond donor, and it would likely participate in O-H···O hydrogen bonds with neighboring molecules, forming chains or dimeric motifs that stabilize the crystal lattice.

Furthermore, the presence of both fluorine and iodine atoms introduces the possibility of halogen bonding and other dipole-dipole interactions. The iodine atom, in particular, can act as a halogen bond donor. In the crystal structure of a polymorphic iodo-benzoate derivative, intramolecular N–H···I interactions were observed, which stabilize the molecular configuration. acs.org In the absence of a strong acceptor like a nitro group, intermolecular C-I···O or C-I···π interactions could be significant in the packing of this compound.

Photoelectron Spectroscopy in Electronic Structure Investigation

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules. aip.org While direct studies on this compound are not specified in the searched literature, extensive research on its parent analogues, 4-fluoro-2-methylphenol and 4-iodo-2-methylphenol (B1580675), provides a clear picture of the electronic contributions of the individual halogen substituents. aip.orgresearchgate.netescholarship.org

In a key study, the gas-phase photoelectron spectra of a series of halogenated methylphenols were measured using 92 eV extreme ultraviolet (EUV) radiation. aip.orgresearchgate.net The spectra, presented in terms of the kinetic energy of the emitted electrons, reveal distinct features corresponding to the ionization of electrons from different atomic and molecular orbitals. aip.orgescholarship.org

For all the phenolic compounds studied, a broad peak at high kinetic energy is observed, which is attributed to the emission of electrons from the valence band of the molecule. aip.orgescholarship.org The introduction of halogen atoms creates new features in the spectra. In 4-fluoro-2-methylphenol, a peak corresponding to the F 2s orbital is identified. aip.orgresearchgate.net In 4-iodo-2-methylphenol, characteristic peaks associated with the iodine 4d orbital are prominent. aip.orgresearchgate.net

Interactive Table: Key Features in Photoelectron Spectra of Parent Analogues (92 eV Ionization)

| Compound | Key Feature | Approximate Kinetic Energy Range (eV) | Reference |

| 4-Fluoro-2-methylphenol | Valence Band Emission | > 60 | aip.orgresearchgate.net |

| 4-Fluoro-2-methylphenol | F 2s | ~55-60 | aip.orgresearchgate.net |

| 4-Iodo-2-methylphenol | Valence Band Emission | > 65 | aip.orgresearchgate.net |

| 4-Iodo-2-methylphenol | I 4d | ~35-45 | aip.orgresearchgate.net |

| 4-Iodo-2-methylphenol | Auger Electrons | 10-33 | aip.orgescholarship.org |

A significant finding in the study of halogenated phenols was the detection of Auger electron emission following the photoionization of 4-iodo-2-methylphenol. aip.orgresearchgate.netescholarship.org This process is particularly relevant for heavier elements like iodine. When an inner-shell electron (e.g., from the I 4d orbital) is ejected by an EUV photon, the resulting core-hole can be filled by an electron from a higher energy level. The energy released in this relaxation process can be transferred to another electron, which is then ejected from the atom. This second ejected electron is known as an Auger electron. nih.gov

For 4-iodo-2-methylphenol, the emission of Auger electrons was confirmed, indicating that the absorption of a single EUV photon can lead to the emission of two electrons: one photoelectron and one Auger electron. researchgate.net The experimental data for 4-iodo-2-methylphenol showed a broad feature with peaks corresponding to Auger electrons at kinetic energies between 25 and 33 eV, with another possible contribution between 10 and 20 eV. aip.orgescholarship.org This phenomenon was not observed for the lighter bromo-, chloro-, or fluoro-methylphenol analogues, highlighting the unique electronic relaxation pathway introduced by the iodine substituent. aip.org This process is crucial for applications where enhanced electron yield per photon is desired. researchgate.netescholarship.org

Computational Chemistry Approaches in the Study of 4 Fluoro 5 Iodo 2 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. These methods are used to calculate various molecular properties that help in predicting the reactivity of 4-Fluoro-5-iodo-2-methylphenol. By solving approximations of the Schrödinger equation, researchers can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. For this compound, the MEP map would reveal electron-rich areas, such as around the oxygen atom of the hydroxyl group and the halogen atoms, which are likely sites for electrophilic attack. Conversely, electron-deficient regions, typically around the hydrogen atom of the hydroxyl group, indicate sites susceptible to nucleophilic attack. These calculations allow for a theoretical prediction of how the molecule will interact with other reagents. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Halogenated Phenol (B47542) Derivative This table presents typical data obtained from DFT calculations for a molecule structurally related to this compound, as specific data for the target compound is not readily available in published literature.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.7 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.8 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has rotational freedom around the C-O bond of the phenol group and the C-C bond of the methyl group. Simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers between different conformations. This is particularly important when studying how the molecule might fit into a specific binding site, such as the active site of an enzyme.

These simulations are typically performed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. By analyzing the trajectory of the simulation, researchers can understand how the molecule interacts with its surroundings and how its shape fluctuates. This provides a dynamic picture that complements the static view from quantum chemical calculations. researchgate.net

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. usda.gov

For this compound, this approach can be used to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic substitution. For instance, computational methods can determine whether a reaction is more likely to occur at the ortho- or para-position relative to the hydroxyl group. usda.gov The energy of the transition state is directly related to the activation energy of the reaction; a lower transition state energy implies a faster reaction rate. researchgate.net

By comparing the activation energies of different possible pathways, a preferred reaction mechanism can be proposed. researchgate.net This predictive capability is invaluable for designing new synthetic routes and understanding the outcomes of reactions without the need for extensive experimental work. ijnc.ir

Table 2: Example of Calculated Activation Energies for Different Reaction Pathways of a Phenolic Compound This table illustrates how computational chemistry can be used to compare the feasibility of different reaction mechanisms.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

|---|---|---|

| Pathway A: Ortho-substitution | 25.4 | Less favorable |

| Pathway B: Para-substitution | 22.1 | More favorable |

| Pathway C: Nucleophilic attack at Iodine | 30.8 | Least favorable |

Structure-Activity Relationship (SAR) Modeling for Halogenated Phenols

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity. researchgate.netcollaborativedrug.com SAR models correlate specific structural features, or "descriptors," with an observed biological effect. patsnap.com For halogenated phenols like this compound, SAR modeling can help predict their potential efficacy or toxicity. youtube.com

Computational SAR often involves Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to create a mathematical relationship between chemical structure and biological activity. nih.gov Descriptors used in QSAR models can include electronic properties (like atomic charges), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient, logP).

By analyzing a series of related halogenated phenols, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. For example, such a model might reveal that increasing the size of the halogen at a particular position enhances binding to a biological target, while adding a polar group at another position improves solubility. This allows for the rational design of more potent and selective molecules. patsnap.com

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a macromolecular target, such as a protein or enzyme. scispace.com Molecular docking algorithms place the molecule (the "ligand") into the binding site of the protein (the "receptor") in various orientations and conformations, and then score the quality of the fit. researchgate.net

The scoring function estimates the binding affinity, typically in terms of binding energy (kcal/mol), with more negative values indicating a stronger interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

For this compound, docking studies could predict its potential to inhibit a specific enzyme. The results would show the most likely binding pose and highlight the crucial interactions between the phenol and the amino acid residues in the active site. For example, the hydroxyl group might act as a hydrogen bond donor or acceptor, while the aromatic ring could engage in π-π stacking interactions. researchgate.net The iodine atom is also capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition.

Table 3: Representative Molecular Docking Results for a Halogenated Phenol with a Target Protein This table shows typical output from a molecular docking simulation, detailing the predicted binding affinity and key interactions.

| Parameter | Result |

|---|---|

| Binding Energy | -7.8 kcal/mol |

| Number of Hydrogen Bonds | 2 |

| Interacting Amino Acid Residues | Tyr82, Ser120, Phe210 |

| Type of Interactions | Hydrogen bonding, Hydrophobic interactions, Halogen bonding |

Research on Biological Activities and Medicinal Chemistry Applications of 4 Fluoro 5 Iodo 2 Methylphenol Derivatives

Role as Intermediates in Active Pharmaceutical Ingredient (API) Synthesis

In pharmaceutical manufacturing, active pharmaceutical ingredients (APIs) are often constructed through multi-step synthetic pathways that rely on key chemical building blocks known as intermediates. Substituted phenols, such as derivatives of 2-methylphenol (o-cresol), are crucial intermediates due to their chemical reactivity and ability to be incorporated into more complex molecular structures.

A prominent example of an API built upon a substituted methylphenol core is GW501516 (Cardarine) , a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). nih.govwikipedia.org The synthesis of GW501516, a complex thiazole derivative, can be efficiently achieved in a few steps starting from o-cresol. nih.gov This process involves the strategic modification of the phenol (B47542) ring to introduce other functional groups, ultimately forming the final API. The 2-methylphenoxy core of the molecule is a critical structural component for its biological activity. The development of efficient synthetic routes for such APIs is a key focus of process chemistry, aiming to make these pharmacological tools more accessible for research and potential therapeutic development. nih.gov

Exploration of Targeted Pharmacological Activities

Derivatives based on the 4-Fluoro-5-iodo-2-methylphenol scaffold are investigated for their ability to modulate specific biological targets, a cornerstone of modern drug discovery. This targeted approach allows for the development of agents with precise mechanisms of action.

Halogenated phenolic compounds have been successfully used as foundational structures for the synthesis of potent enzyme inhibitors. The specific arrangement and type of halogen atoms on the phenol ring can significantly influence the molecule's ability to bind to an enzyme's active site. Research into chalcones and their corresponding flavonol derivatives, which can be synthesized from substituted phenols, has demonstrated significant inhibitory effects against key enzymes implicated in neurodegenerative diseases.

For instance, a series of 2-aryl-7-fluoro-8-iodoflavonols and their 2-hydroxy-5-iodochalcone precursors have been evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). Certain derivatives exhibited significant and, in some cases, selective inhibition of these enzymes, highlighting the potential of this chemical class in the development of treatments for conditions like Alzheimer's disease.

Table 1: Enzyme Inhibitory Activity of Selected Halogenated Phenolic Derivatives

| Compound Type | Target Enzyme | Activity Noted |

|---|---|---|

| 2-Hydroxy-5-iodochalcone Derivatives | Butyrylcholinesterase (BChE) | Significant inhibitory effect |

| 2-Hydroxy-5-iodochalcone Derivatives | β-secretase (BACE-1) | Significant inhibitory effect |

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. The delta subtype, PPARδ, has been a target for drugs aimed at treating metabolic disorders.

GW501516 is a highly selective and potent agonist of the PPARδ receptor, with an affinity (Ki) and potency (EC50) of 1 nM. wikipedia.org It demonstrates over 1,000-fold selectivity for PPARδ compared to the other subtypes, PPARα and PPARγ. wikipedia.org The core structure of GW501516, {2-methyl-4-[...]-phenoxy}acetic acid, underscores the importance of the substituted methylphenol moiety in designing high-affinity ligands for this receptor. wikipedia.org The ability to form multiple distinct crystalline structures, or polymorphs, has been extensively studied for GW501516, which is crucial for its pharmaceutical development. nih.gov This research illustrates how a relatively simple phenolic starting block can be elaborated into a highly specific modulator of a key biological receptor. nih.govresearchgate.net

Table 2: Receptor Activity Profile of GW501516

| Compound | Target Receptor | Activity Type | Potency (EC50) | Selectivity |

|---|

The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride ion channel, and mutations in its gene cause cystic fibrosis. CFTR modulators are drugs that target the defective protein to restore its function. cff.org These modulators are classified into types such as "potentiators," which work by holding the channel's gate open to increase chloride flow. cff.orgnih.gov

The discovery of CFTR modulators often involves screening for complex organic molecules that can interact with the protein. Research into compounds that modulate CFTR has identified potent molecules with complex structures. For example, the fluorescein derivative Phloxine B has been shown to be a potent modulator of CFTR, both potentiating its activity at nanomolar concentrations and inhibiting it at higher micromolar concentrations. nih.gov This dual activity is thought to be mediated by direct interactions with the CFTR protein from the intracellular side. nih.gov While not a direct derivative of this compound, the study of such complex modulators demonstrates that substituted phenolic structures are key components in the broader search for new ion channel modulators.

Antimicrobial Efficacy Investigations of Halogenated Phenol Analogs

Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. In the context of antimicrobial research, adding halogen atoms to a phenol can significantly boost its potency against pathogenic bacteria, including antibiotic-resistant strains.

Studies on thymol (B1683141) analogs have shown that halogenated derivatives possess superior antimicrobial properties. Specifically, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) , a chlorinated analog, exhibits potent antimicrobial and adjuvant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of healthcare-associated infections. nih.govnih.gov Chlorothymol not only kills MRSA but also prevents the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. nih.govnih.govresearchgate.net Furthermore, it shows a synergistic effect when used with the antibiotic oxacillin against highly resistant clinical isolates. nih.govkoreascience.kr

Table 3: Antimicrobial Profile of Chlorothymol against MRSA

| Compound | Target Organism | Key Activities |

|---|---|---|

| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant S. aureus (MRSA) | Antimicrobial activity nih.gov |

| Prevents biofilm formation nih.gov | ||

| Inhibits staphyloxanthin production nih.gov |

Anticancer Research on Phenolic Derivatives

Phenolic compounds, widely found in nature and also synthesized in the laboratory, are a rich source of potential anticancer agents. longdom.orgresearchgate.net Their mechanisms of action are diverse and can include scavenging free radicals, inducing apoptosis (programmed cell death), modulating cell signaling pathways, and inhibiting inflammation. longdom.org

Research has shown that the anticancer activity of phenolic compounds is closely related to their chemical structure, particularly the number and position of hydroxyl groups and other substituents on the aromatic ring. researchgate.net For example, 2-(substituted phenoxy) acetamide derivatives bearing halogen substituents on the aromatic ring have shown promising anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov Other studies have focused on the prooxidant and antioxidant activities of substituted phenols, linking their cytotoxicity against cancer cells to these properties. iiarjournals.org Phenolic acids and flavonoids have been shown to regulate genes and signaling pathways involved in cell proliferation, DNA damage repair, and apoptosis. longdom.orgbeilstein-journals.org

Table 4: Examples of Anticancer Activities of Phenolic Derivatives

| Compound Class | Cancer Cell Line | Observed Effects |

|---|---|---|

| 2-(substituted phenoxy) acetamide derivatives | MCF-7 (breast), SK-N-SH (neuroblastoma) | Anticancer activity, particularly with halogen substituents nih.gov |

| Phenolic acids | Colon Cancer | Modulation of DNA repair, cell proliferation, and apoptosis longdom.org |

| Fisetin (a flavonol) | Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-angiogenic activity, downregulation of VEGF expression beilstein-journals.org |

Rational Design Principles in Medicinal Chemistry

The application of rational design principles in medicinal chemistry is pivotal for the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. In the context of this compound and its derivatives, these principles guide the strategic modification of the molecular structure to optimize interactions with biological targets. This section explores key rational design strategies that could be employed in the discovery and development of drugs based on this scaffold.

A fundamental aspect of rational drug design is understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, key structural features can be systematically modified to probe and enhance their therapeutic potential. These features include the phenolic hydroxyl group, the fluorine and iodine atoms, and the methyl group on the aromatic ring.

Bioisosteric Replacement

Bioisosterism is a widely used strategy in medicinal chemistry to modify the properties of a lead compound by replacing a functional group with another that has similar physical or chemical characteristics, leading to a similar biological response. This approach can be used to improve potency, selectivity, and metabolic stability, or to reduce toxicity.

For this compound derivatives, several bioisosteric replacements could be considered:

Phenolic Hydroxyl Group: The phenolic hydroxyl group is often a site for metabolic conjugation, such as glucuronidation, which can lead to rapid excretion and reduced bioavailability. Replacing the hydroxyl group with bioisosteres like an amide, sulfonamide, or hydroxamic acid can modulate its acidity and metabolic fate while potentially maintaining key hydrogen bonding interactions with the biological target.

Halogen Atoms: The fluorine and iodine atoms significantly influence the electronic and lipophilic properties of the molecule. Fluorine, being highly electronegative, can alter the pKa of the phenol and participate in hydrogen bonding. Iodine, being larger and more polarizable, can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Bioisosteric replacement of iodine with other large, polarizable halogens like bromine, or with other groups capable of forming halogen bonds, could be explored to fine-tune these interactions.

Methyl Group: The methyl group can contribute to hydrophobic interactions within a binding pocket. Its replacement with other small alkyl groups, or with polar groups, can probe the steric and electronic requirements of the target.

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design can be a powerful tool. This approach involves using computational modeling to design ligands that fit precisely into the binding site of the target.

For a hypothetical target of a this compound derivative, SBDD could be used to:

Identify Key Interactions: Docking studies can predict how the parent compound binds to the target, identifying key hydrogen bonds, hydrophobic interactions, and halogen bonds.

Optimize Ligand Binding: Based on the predicted binding mode, new derivatives can be designed with modified substituents to enhance these interactions and improve binding affinity. For instance, if a hydrophobic pocket is identified near the methyl group, larger alkyl groups could be introduced to fill this pocket.

Improve Selectivity: By comparing the binding sites of different but related targets, derivatives can be designed that selectively bind to the desired target, thereby reducing off-target effects.

Pharmacophore Modeling

In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.

For a series of active this compound derivatives, a pharmacophore model could be generated to identify the essential features for activity, such as the relative positions of the hydroxyl group, halogen atoms, and hydrophobic regions. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

Hypothetical Structure-Activity Relationship (SAR) Study

To illustrate the application of these principles, a hypothetical SAR study for a series of this compound derivatives as inhibitors of a hypothetical kinase is presented below.

| Compound | R1 | R2 | R3 | Kinase Inhibition IC50 (nM) |

| 1 | F | I | CH3 | 500 |

| 2a | F | Br | CH3 | 750 |

| 2b | F | Cl | CH3 | 1200 |

| 3a | H | I | CH3 | 1500 |

| 3b | Cl | I | CH3 | 400 |

| 4a | F | I | H | 800 |

| 4b | F | I | CF3 | 250 |

| 5a | F | I | CH2OH | 600 |

| 5b | F | I | COOH | >10000 |

Analysis of the Hypothetical SAR Data:

Role of the Iodine Atom: Comparing compound 1 with its bromo (2a ) and chloro (2b ) analogs suggests that the large, polarizable iodine atom is crucial for potent activity, possibly due to halogen bonding interactions in the kinase active site.

Role of the Fluorine Atom: The replacement of the fluorine atom with hydrogen (3a ) leads to a significant loss of activity, indicating that the electronegativity or hydrogen bonding capacity of fluorine is important. Replacing it with a more electron-withdrawing chlorine atom (3b ) maintains good activity.

Role of the Methyl Group: The absence of the methyl group (4a ) reduces activity, suggesting a beneficial hydrophobic interaction. Replacing the methyl group with a more electron-withdrawing trifluoromethyl group (4b ) enhances potency, which could be due to stronger interactions or altered electronics of the phenol ring.

Modification of the Methyl Group: Introducing a polar hydroxyl group (5a ) slightly reduces activity, while a charged carboxyl group (5b ) completely abolishes it, indicating a likely hydrophobic nature of the binding pocket in this region.

By systematically applying these rational design principles, medicinal chemists can navigate the complex process of drug discovery and development to create novel therapeutics based on the this compound scaffold.

Applications in Materials Science and Other Fields for Halogenated Phenols

Development of Functional Polymers and Advanced Materials

Halogenated phenols serve as critical building blocks in the synthesis of functional polymers and advanced materials. The presence of halogen atoms on the aromatic ring provides reactive sites for various polymerization reactions and imparts unique properties to the resulting polymers. Nucleophilic substitution of the halogen atom is a common method for creating phenolic polymers.

The specific arrangement of fluoro and iodo groups in 4-Fluoro-5-iodo-2-methylphenol offers distinct functionalities. The carbon-iodine bond can be selectively cleaved under certain conditions, providing a route for polymerization or functionalization, while the more robust carbon-fluorine bond remains intact, influencing the polymer's electronic properties and stability. For instance, halogenated alkenylphenols can undergo polymerization in the presence of acid catalysts to yield hard, transparent polymeric materials suitable for coating applications google.com. This reactivity highlights the potential of multi-halogenated phenols like this compound to be incorporated into polymer backbones, creating materials with tailored thermal, chemical, and optical characteristics.

Photoresist Applications in Lithography

One of the most significant applications for halogenated methylphenols, including this compound, is in the field of photolithography, particularly for next-generation semiconductor manufacturing.

Extreme Ultraviolet (EUV) lithography, which operates at a wavelength of 13.5 nm, is a critical technology for producing microchips with feature sizes below 20 nm nih.gov. The performance of EUV lithography is highly dependent on the photoresist material used to pattern the silicon wafer nih.gov. Traditional organic photoresists often have low absorption coefficients in the EUV range, which limits their sensitivity google.com.

To overcome this, researchers have focused on incorporating atoms with high EUV absorption cross-sections into the resist formulation. Halogens, particularly iodine, are effective in this regard. Halogenated methylphenols have been used as model compounds to study the fundamental chemical processes that occur in EUV resists researchgate.net. The inclusion of iodine significantly enhances the absorption of EUV photons, which is a key step in improving the sensitivity of the photoresist mdpi.com. This increased absorption leads to a more efficient generation of secondary electrons, which are the primary drivers of the chemical changes in the resist material google.comwikipedia.org.

The imaging mechanism in EUV lithography is fundamentally different from older deep ultraviolet (DUV) technologies. When a high-energy EUV photon (approximately 92 eV) is absorbed by the photoresist, it triggers the release of a photoelectron wikipedia.org. This primary electron then travels through the resist, causing a cascade of inelastic scattering events that generate numerous low-energy secondary electrons allresist.comresearchgate.net. It is these secondary electrons that are primarily responsible for the chemical reactions—such as acid generation in chemically amplified resists—that lead to a change in the resist's solubility, allowing a pattern to be developed researchgate.net.

The incorporation of iodine from a compound like this compound is crucial because it boosts the initial photon absorption. Studies comparing various halogenated 2-methylphenols have shown that the presence of heavier halogens like iodine significantly alters the photoelectron spectra upon EUV irradiation nih.govresearchgate.net. This indicates a higher efficiency in generating the necessary electrons to initiate the patterning chemistry. The data below illustrates the kinetic energy of photoelectrons emitted from different halogenated methylphenols when exposed to EUV radiation, highlighting the impact of the halogen substituent.

| Compound | Primary Photoelectron Kinetic Energy Peaks (eV) |

| 2-methylphenol | ~8, ~12, ~14 |

| 4-fluoro-2-methylphenol (B144770) | ~9, ~13, ~15 |

| 4-chloro-2-methylphenol (B52076) | ~9, ~12, ~14 |

| 4-bromo-2-methylphenol | ~9, ~12, ~14 |

| 4-iodo-2-methylphenol (B1580675) | ~9, ~11, ~13 |

| Data adapted from photoelectron spectra of gas-phase molecules measured using 13.5 nm (92 eV) EUV radiation. The peaks represent the kinetic energies of emitted electrons, which are influenced by the atomic composition of the molecule. nih.govresearchgate.net |

Surface Modification and Grafting onto Natural Polymers

Halogenated phenols can be used to alter the surface properties of materials, including natural polymers like chitosan and cellulose cunninghamlab.ca. Grafting is a process where molecules are chemically bonded to the surface or backbone of a polymer to impart new functionalities. Phenolic compounds are particularly useful for this due to their reactivity nih.govresearchgate.netresearchgate.net.

Graft copolymerization is a widely used method for the chemical modification of natural polymers such as chitosan researchgate.net. This process can improve properties like solubility and antioxidant activity researchgate.net. Methods to attach phenolic compounds to natural polymer backbones include chemical coupling and free radical-mediated grafting researchgate.netnih.gov. The halogen atoms on a molecule like this compound can serve as reactive sites or leaving groups for nucleophilic substitution reactions, allowing it to be covalently bonded to the hydroxyl or amino groups present on natural polymers. This modification can enhance properties such as flame retardancy, antimicrobial activity, or compatibility with other materials cunninghamlab.ca.

Precursors for Agrochemicals and Dyestuffs

Halogenated phenolic compounds are important intermediates in the synthesis of a wide range of fine chemicals, including those used in agriculture and the dye industry google.com. The specific placement of halogen atoms and other functional groups on the phenol (B47542) ring allows for controlled subsequent reactions to build more complex molecules.

These compounds can be used to prepare phenoxyacetic acids, some of which possess herbicidal, insecticidal, and fungicidal properties google.com. The Zinke nitration, for example, is a method that starts from halogenated phenols to produce nitro compounds, which are precursors to many other chemicals wikipedia.org. Similarly, in the synthesis of dyes, halogenated intermediates are frequently used to introduce specific chromophores or to act as reactive sites for binding the dye to fabrics . The presence of both fluorine and iodine in this compound provides multiple pathways for synthetic chemists to create novel agrochemicals and dyestuffs with desired properties.

Environmental Fate and Degradation Pathways Research of Halogenated Phenols

Degradation Mechanisms in Environmental Compartments

The degradation of halogenated phenols in the environment occurs through two primary routes: biotic degradation, mediated by microorganisms, and abiotic degradation, driven by physical and chemical factors.

Microorganisms play a significant role in the breakdown of halogenated phenols. The biodegradation of these compounds often involves initial enzymatic attacks that modify the aromatic ring, making it susceptible to further degradation.

Initial Transformation: The biodegradation of substituted phenols is often initiated by monooxygenase or hydroxylase enzymes. These enzymes introduce additional hydroxyl groups onto the aromatic ring, typically forming catechols or hydroquinones. For instance, the degradation of 4-fluorophenol (B42351) by Arthrobacter sp. strain IF1 proceeds through the formation of hydroquinone (B1673460). researchgate.net In the case of 4-chloro-2-methylphenol (B52076), an activated sludge isolate was found to metabolize the compound via a modified ortho-cleavage route, with the formation of 2-methyl-4-carboxymethylenebut-2-en-4-olide as a transient intermediate. mdpi.com

Ring Cleavage: Following the initial hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes. There are two main pathways for ring fission:

Ortho-cleavage: The bond between the two hydroxylated carbons of the catechol intermediate is broken by catechol 1,2-dioxygenase.

Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved by catechol 2,3-dioxygenase.

The specific pathway utilized depends on the microbial species and the structure of the halogenated phenol (B47542). For example, the degradation of 4-chloro-2-methylphenol by an activated sludge isolate proceeds via a modified ortho-cleavage pathway. mdpi.com

Dehalogenation: The removal of halogen substituents is a critical step in the detoxification of these compounds. Dehalogenation can occur at different stages of the degradation pathway. In some cases, the halogen is removed after the aromatic ring has been cleaved. In other instances, initial reductive dehalogenation can occur under anaerobic conditions.

The following table summarizes common biotic degradation pathways for halogenated phenols, which can be extrapolated to understand the potential fate of 4-fluoro-5-iodo-2-methylphenol.

| Pathway | Key Enzymes | Intermediate Products | Final Products |

| Ortho-cleavage | Phenol hydroxylase, Catechol 1,2-dioxygenase | Halogenated catechols, muconic acids | Tricarboxylic acid (TCA) cycle intermediates |

| Meta-cleavage | Phenol hydroxylase, Catechol 2,3-dioxygenase | Halogenated catechols, 2-hydroxymuconic semialdehydes | Acetaldehyde, pyruvate |

| Reductive Dehalogenation | Dehalogenases | Less halogenated phenols | Phenol, which can then enter other degradation pathways |

Abiotic Degradation Mechanisms (e.g., Photolysis)

Abiotic processes, particularly photolysis, can also contribute to the degradation of halogenated phenols in the environment. Photolysis involves the breakdown of chemical compounds by light energy.

The susceptibility of a halogenated phenol to photolysis depends on its chemical structure and the presence of photosensitizing substances in the environment. The carbon-halogen bond strength is a key factor, with the C-I bond being weaker than C-Br, C-Cl, and C-F bonds, suggesting that iodinated phenols may be more susceptible to photolytic degradation.

During photolysis, the absorption of UV radiation can lead to the homolytic cleavage of the carbon-halogen bond, generating a phenyl radical and a halogen radical. These reactive species can then participate in a variety of secondary reactions, including:

Hydrogen abstraction: The phenyl radical can abstract a hydrogen atom from the solvent (e.g., water) to form a dehalogenated phenol.

Reaction with oxygen: The phenyl radical can react with molecular oxygen to form peroxy radicals, leading to the formation of hydroxylated and other oxygenated products.

Polymerization: Phenyl radicals can combine to form polymeric materials.

The presence of substances like titanium dioxide (TiO2) can act as photocatalysts, accelerating the degradation of halogenated phenols under UV irradiation. nih.gov

Transformation Products and Metabolite Studies

The degradation of halogenated phenols results in the formation of various transformation products and metabolites, some of which may be more or less toxic than the parent compound.

Common transformation products from the biotic degradation of halogenated phenols include:

Halogenated catechols: These are formed by the initial hydroxylation of the phenol ring. Halogenated catechols can exhibit their own toxicity. nih.gov

Halogenated muconic acids: These are products of the ortho-cleavage pathway.

2-hydroxymuconic semialdehydes: These are products of the meta-cleavage pathway.

Less halogenated phenols: Formed through reductive dehalogenation.

Abiotic degradation, such as photolysis, can lead to the formation of:

Dehalogenated phenols: Resulting from the cleavage of the carbon-halogen bond.

Hydroxylated derivatives: Such as hydroquinones and catechols.

Quinones: Formed from the oxidation of hydroxylated intermediates. mdpi.com

Polymeric products: Resulting from the reaction of radical intermediates.

The following table provides examples of transformation products identified from the degradation of various substituted phenols.

| Parent Compound | Degradation Process | Transformation Products |

| 4-Fluorophenol | Biotic (Arthrobacter sp.) | Hydroquinone researchgate.net |

| 4-Chloro-2-methylphenol | Biotic (activated sludge) | 2-methyl-4-carboxymethylenebut-2-en-4-olide mdpi.com |

| Pentachlorophenol (B1679276) (PCP) | Abiotic (Photocatalysis) | Less chlorinated phenols, hydroquinones, catechols nih.gov |

| Bromobenzene | Biotic (Yarrowia lipolytica) | Phenol, Catechol, cis, cis-muconic acid enviro.wiki |

Modeling Environmental Distribution and Transport (Mechanistic Aspects)

Understanding the distribution and transport of halogenated phenols in the environment is essential for assessing their potential exposure and risk. Mechanistic models are used to predict the movement of these compounds through different environmental compartments, including soil, water, and air.

The transport of phenolic compounds in the subsurface is governed by several key processes:

Advection: The transport of a solute with the bulk flow of groundwater. thescipub.com

Dispersion: The spreading of a contaminant plume due to mechanical mixing and molecular diffusion. thescipub.com

Sorption: The partitioning of the compound between the aqueous phase and solid particles, such as soil organic matter and clay minerals. The sorption of phenols is influenced by soil properties (e.g., organic carbon content, pH) and the physicochemical properties of the phenol (e.g., pKa, hydrophobicity). nih.govsapub.org Ionizable compounds like phenols can exist in both neutral and anionic forms, with the neutral form generally being more hydrophobic and having a higher affinity for organic matter. nih.gov

Volatilization: The transfer of the compound from the soil or water to the atmosphere.

Mathematical models, such as the advection-dispersion-reaction (ADR) equation, are used to simulate the transport of solutes in groundwater. thescipub.com These models incorporate parameters that describe the physical and chemical processes affecting the contaminant's movement.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used in these models to describe the sorption of organic compounds to soil and sediment. It is often estimated using quantitative structure-activity relationship (QSAR) models based on the compound's hydrophobicity (log Kow). nih.gov

The following table outlines the key parameters used in modeling the environmental transport of phenolic compounds.

| Parameter | Description | Factors Influencing the Parameter |

| Hydraulic Conductivity (K) | A measure of the ability of a porous medium to transmit water. | Soil type, porosity, fluid properties. |

| Dispersion Coefficient (D) | Represents the spreading of the contaminant plume. | Groundwater velocity, heterogeneity of the aquifer. |

| Retardation Factor (R) | Describes the slowing of contaminant transport due to sorption. | Soil bulk density, porosity, partition coefficient (Kd). |

| Organic Carbon-Water Partition Coefficient (Koc) | The ratio of the concentration of a chemical sorbed to organic carbon in the soil to its concentration in the aqueous phase. | Hydrophobicity of the compound (log Kow), soil organic matter content. |

Ecotoxicological Implications of Transformation Products (Mechanistic Focus)

The transformation of halogenated phenols can lead to the formation of metabolites that may have different toxicological profiles than the parent compound. In some cases, the degradation products can be more toxic. nih.gov

The toxicity of phenolic compounds and their metabolites is often related to their ability to disrupt cellular membranes and interfere with key biochemical processes. The mechanism of toxicity can be influenced by the nature and position of the substituents on the aromatic ring.

Mechanisms of Toxicity:

Narcosis: Non-specific disruption of cell membrane function, which is often correlated with the hydrophobicity of the compound.

Uncoupling of Oxidative Phosphorylation: Some substituted phenols can disrupt the proton gradient across the inner mitochondrial membrane, leading to a loss of ATP production. nih.gov

Formation of Reactive Oxygen Species (ROS): The metabolism of phenols can lead to the formation of quinones and semiquinone radicals, which can redox cycle and generate ROS. arizona.eduresearchgate.net ROS can cause oxidative damage to lipids, proteins, and DNA.

Alkylation: Quinone metabolites are electrophilic and can covalently bind to nucleophilic sites on proteins and DNA, leading to cellular dysfunction and genotoxicity. arizona.eduresearchgate.net

Quantitative Structure-Activity Relationships (QSARs): QSAR models are used to predict the toxicity of chemicals based on their molecular structure. For halogenated phenols, QSAR models have been developed that relate toxicity to parameters such as:

Log P (or log Kow): A measure of hydrophobicity, which is often a key predictor of narcotic toxicity. jst.go.jpwaterquality.gov.au

pKa: The acid dissociation constant, which influences the degree of ionization and therefore the bioavailability and membrane permeability of the compound. waterquality.gov.au

Electronic parameters (e.g., Hammett constants, HOMO/LUMO energies): These parameters describe the electronic properties of the molecule and can be related to its reactivity and potential to form toxic metabolites.

The toxicity of transformation products such as halogenated catechols and quinones is a significant concern. Catechols can undergo redox cycling to produce ROS, and their oxidation to o-quinones creates highly reactive electrophiles. nih.govresearchgate.net Halogenated quinones, in particular, can be highly toxic due to their enhanced reactivity. mdpi.com Studies have shown that the formation of intermediate metabolites from the microbial oxidation of pentachlorophenol (PCP) can result in enhanced toxicity. nih.gov

The following table lists some of the key toxicological endpoints and the mechanistic basis for the toxicity of phenolic compounds and their metabolites.

| Toxicological Endpoint | Mechanistic Basis | Key Molecular Descriptors in QSAR Models |

| Acute Aquatic Toxicity (e.g., to fish, daphnids) | Narcosis, membrane disruption | log P, pKa |

| Cytotoxicity | Uncoupling of oxidative phosphorylation, ROS formation, alkylation by quinone metabolites | log P, electronic parameters (e.g., σ+, BDE) |

| Genotoxicity/Mutagenicity | DNA adduct formation by quinone metabolites, oxidative DNA damage by ROS | Electronic parameters related to quinone formation |

Future Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthetic Methods

A primary challenge in the study of polysubstituted aromatic compounds like 4-Fluoro-5-iodo-2-methylphenol is the development of synthetic methods that afford precise control over the placement of each functional group.

Future research will need to focus on overcoming the inherent difficulties in controlling regioselectivity during electrophilic aromatic substitution on the phenol (B47542) ring. The activating, ortho-para directing nature of the hydroxyl group and the methyl group can lead to mixtures of isomers, complicating the synthesis of the desired product with high purity and yield. oregonstate.edunih.gov

Key areas for investigation include: